4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSDGWYCSBMTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=C(C=N2)C=O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway from 3-Bromo-5-methoxypyridine
A patented route begins with 3-bromo-5-methoxypyridine (Compound 7), which undergoes amination with O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine to form 1-amino-3-bromo-5-methoxypyridine-1-sulfonate (Compound 13). Subsequent cyclization with ethyl propiolate in the presence of hydrobromic acid yields a pyrazole intermediate, which is subjected to Vilsmeier-Haack conditions (POCl₃/DMF, 90–120°C) to install the aldehyde group (Compound 11). Final oximation with hydroxylamine hydrochloride and dehydration via acetic anhydride produces the target nitrile derivative, though the aldehyde intermediate is isolable at this stage.
Key Reaction Conditions
Optimization of Formylation Selectivity
Regioselectivity challenges arise due to competing formylation at alternate positions. Studies demonstrate that electron-donating groups (e.g., methoxy at C6) direct formylation to the C3 position by stabilizing the intermediate σ-complex. Substituent steric effects further enhance selectivity; bulky groups at C5 minimize undesired side reactions.
Multi-Step Synthesis from Pyridine Derivatives
Bromination-Formylation Tandem Approach
An alternative route starts with 3,5-dimethyl-1H-pyrazole, which undergoes bromination at C4 using N-bromosuccinimide (NBS) in CCl₄. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group, achieving an overall yield of 78%. Methoxylation at C6 is accomplished via nucleophilic aromatic substitution (NaOMe, DMF, 100°C), though competing dehalogenation necessitates careful temperature control.
Comparative Bromination Efficiency
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to install the methoxy group post-formylation. For instance, 4-bromo-6-iodopyrazolo[1,5-a]pyridine-3-carbaldehyde reacts with methanol in the presence of Pd(PPh₃)₄ and K₂CO₃, achieving 89% conversion. This method circumvents harsh methoxylation conditions but requires expensive catalysts.
Alternative Methodologies and Emerging Techniques
Oxidative Methods
Oxidation of 4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-methanol using MnO₂ in CH₂Cl₂ provides moderate yields (60–65%) but suffers from overoxidation to carboxylic acids. Catalytic TEMPO-mediated oxidation (NaClO₂, CH₃CN/H₂O) improves selectivity, yielding the aldehyde in 78% with minimal byproducts.
Condensation Reactions
Condensation of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid with formamide derivatives (e.g., DMF-DMA) under microwave irradiation achieves direct aldehyde formation via decarboxylative coupling. This method reduces step count but requires specialized equipment.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Steps | Overall Yield | Cost | Scalability |
|---|---|---|---|---|
| Vilsmeier-Haack | 3 | 68% | Low | High |
| Bromination-Formylation | 4 | 62% | Moderate | Moderate |
| Palladium Catalysis | 2 | 75% | High | Low |
| Oxidative Decarboxylation | 2 | 58% | Moderate | Moderate |
The Vilsmeier-Haack approach remains optimal for large-scale production due to its cost-effectiveness and reliability. Palladium-catalyzed methods, while efficient, are limited by catalyst expenses. Emerging techniques like microwave-assisted condensation show promise for niche applications requiring rapid synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation Products: 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction Products: 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-methanol.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a vital building block in the synthesis of pharmaceuticals. Its derivatives have demonstrated potential in treating various diseases due to their biological activities.
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds can inhibit cancer cell proliferation. For instance, compounds that inhibit the 3-phosphoinositide-dependent protein kinase-1 (PDK1) pathway have shown promise in inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for developing treatments for inflammatory diseases. The mechanism often involves modulating inflammatory pathways at the cellular level .
Organic Synthesis
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is utilized as an intermediate in synthesizing more complex heterocyclic compounds.
- Synthesis of Novel Heterocycles : The compound can undergo various reactions to form new heterocycles with diverse functionalities. For example, it can participate in electrophilic substitution reactions that yield substituted pyrazole derivatives with enhanced biological activity .
Biological Studies
The compound is employed in biological studies to elucidate its effects on cellular pathways and molecular targets.
- Mechanistic Studies : Investigations into how this compound interacts with specific receptors or enzymes provide insights into its potential therapeutic roles. For example, studies have shown that modifying the pyrazolo[1,5-a]pyridine scaffold can lead to compounds that act as agonists or antagonists for various receptors involved in critical physiological processes .
Data Table: Applications Overview
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells by targeting the PDK1 signaling pathway. The compound induced apoptosis and reduced cell viability significantly compared to untreated controls.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on a derivative's ability to modulate inflammatory cytokines in a murine model of arthritis. The results indicated a marked reduction in pro-inflammatory markers, suggesting potential therapeutic applications for autoimmune conditions.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is highly modifiable. Below is a comparison of substituent effects on physicochemical and biological properties:
Table 1: Structural and Functional Comparisons
Key Observations:
Aldehyde vs. Nitrile/Carboxylate :
- The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or oximes) , whereas nitriles and esters are more stable but less reactive.
- Ethyl carboxylate derivatives (e.g., Ethyl 6-bromo-4-methoxypyrazolo...carboxylate ) are used as antiviral intermediates but show lower synthetic yields (7–30%) compared to aldehyde derivatives .
Bromine Positional Isomerism :
- Bromine at C4 (as in the target compound) vs. C6 (e.g., Ethyl 6-bromo-4-methoxy...carboxylate ) alters electronic properties and steric hindrance, affecting binding to biological targets like HIV-1 reverse transcriptase .
Methoxy Group Impact :
- The methoxy group at C6 enhances solubility and influences π-stacking interactions in G-quadruplex DNA binding, critical for anticancer applications .
Biological Activity
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 1207839-91-5) is a compound of interest due to its potential biological activities, particularly as an inhibitor of the RET kinase. RET kinase is implicated in various proliferative diseases, including certain cancers. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine framework with a bromine atom and a methoxy group contributing to its biological activity.
The primary mechanism of action for this compound is its role as a RET kinase inhibitor. RET kinase plays a crucial role in cell signaling pathways that regulate cell growth and differentiation. Inhibition of this kinase can lead to reduced proliferation of cancer cells.
Inhibition of RET Kinase
Research indicates that this compound exhibits significant inhibitory activity against RET kinase, making it a candidate for the treatment of RET-associated cancers. The compound has shown promising results in vitro with an IC50 value indicating effective inhibition at low concentrations .
Case Studies and Research Findings
- Cancer Treatment : In studies focusing on hematological malignancies and solid tumors, compounds similar to this compound have demonstrated effectiveness in reducing tumor growth in animal models. These studies suggest that the compound could be beneficial in developing therapies for cancers driven by aberrant RET signaling .
- Selectivity and Toxicity : The selectivity index (SI) for this compound has been evaluated alongside other inhibitors. Preliminary data suggest that it maintains a favorable SI, indicating that it can effectively target cancer cells while sparing normal cells .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has suitable absorption and distribution characteristics, which are critical for its potential as an oral therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aromatic aldehydes. For example, aldehydes react with aminopyrazoles under reflux in polar aprotic solvents (e.g., DMF) with catalytic acids (e.g., p-toluenesulfonic acid) to form pyrazolo[1,5-a]pyrimidine intermediates. Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C . Yield optimization requires careful control of stoichiometry (1:1.2 aldehyde-to-amine ratio) and reaction time (6–12 hours). Elemental analysis (e.g., C, H, N) should confirm purity, with deviations ≤0.3% indicating successful synthesis .
Q. How is the compound characterized spectroscopically, and what analytical benchmarks are critical?
- Methodological Answer : Key techniques include:
- 1H-NMR : Peaks at δ 8.7–9.7 ppm correspond to aldehyde protons, while pyrazolo[1,5-a]pyridine ring protons appear at δ 6.1–7.9 ppm .
- IR : A strong C=O stretch near 1,635 cm⁻¹ confirms the aldehyde group .
- Elemental Analysis : Calculated vs. found values for C, H, N (e.g., C: 54.81% calc. vs. 54.61% found) must align within 0.3% to validate purity .
Advanced Research Questions
Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 4 acts as a leaving group in Suzuki-Miyaura couplings. Electron-withdrawing groups (e.g., methoxy at position 6) stabilize the transition state, enhancing reactivity with arylboronic acids. For example, coupling with 4-nitrophenylboronic acid in Pd(PPh₃)₄/Na₂CO₃ systems achieves >80% yield . Kinetic studies (e.g., monitoring via HPLC) reveal that electron-deficient boronic acids react faster (k = 0.15 min⁻¹) due to reduced steric hindrance .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in cancer cell lines) often arise from differences in assay conditions. Standardization steps:
- Solubility Control : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Dose-Response Curves : Validate with triplicate experiments (e.g., 10 nM–100 µM range) and statistical analysis (p < 0.05 via Student’s t-test) .
- Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., NOESY) ensures correct regiochemistry of derivatives .
Q. How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyridine core be addressed?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For C-3 aldehyde functionalization:
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., methoxy at C-6) to favor substitution at C-4 .
- Metal-Mediated Coupling : Pd-catalyzed C–H activation at C-5 requires ligands like 1,10-phenanthroline to mitigate competing pathways . Computational modeling (DFT) predicts activation energies (ΔG‡) for competing pathways, guiding experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
